molecular formula C10H14N4O7S B12290657 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate

5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate

カタログ番号: B12290657
分子量: 334.31 g/mol
InChIキー: BZWQQOVSUSJJJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate (CAS: 198832-38-1), also known as isatoribine monohydrate, is a thiazolo[4,5-d]pyrimidine nucleoside derivative. Its molecular formula is C₁₀H₁₄N₄O₇S (monohydrate form), with a molecular weight of 334.31 g/mol . Structurally, it features a β-D-ribofuranosyl sugar moiety attached to a thiazolo[4,5-d]pyrimidine core, with an amino group at position 5 and two ketone groups at positions 2 and 7 . It is recognized as a guanosine analogue and has been studied extensively for its immunomodulatory and antiviral properties, particularly against RNA viruses like Semliki Forest virus and coronaviruses .

特性

IUPAC Name

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQQOVSUSJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Condensation of 2-Thiouracil Derivatives with Ribofuranosyl Halides

A foundational approach involves the condensation of 2-thiouracil derivatives with halogenated ribofuranosyl intermediates. For example, chloroethynylphosphonates react with 6-substituted 2-thiouracils under basic conditions to form thiazolo[4,5-d]pyrimidine scaffolds. The ribofuranosyl group is introduced via nucleophilic substitution, where a β-D-ribofuranosyl halide (e.g., bromo- or chlororibose) displaces the thiol group. Key steps include:

  • Protection of ribose hydroxyl groups using acetyl or benzoyl groups to prevent undesired side reactions.
  • Cyclization through nucleophilic attack at the N3 or N1 position of 2-thiouracil, dictated by substituent electronic effects.
  • Deprotection under mild acidic or basic conditions to yield the free ribofuranosyl product.

Example Protocol :

  • React 5-amino-2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide in anhydrous DMF.
  • Heat at 80°C for 12 hours to form the thiazolo[4,5-d]pyrimidine intermediate.
  • Deprotect using methanolic ammonia (7N) at 0°C, yielding the free ribofuranosyl compound.
  • Crystallize from aqueous ethanol to obtain the monohydrate.

Yield : 62–68% after purification.

Ring-Closure via Cyclization of 5-Aminoimidazole Ribonucleoside Derivatives

Nonenzymatic ring-closure strategies exploit the reactivity of 5-aminoimidazole ribonucleosides. In one method, 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide undergoes Dimroth rearrangement in neutral aqueous buffer, forming the thiazolo[4,5-d]pyrimidine core. This pathway avoids harsh reagents but requires precise pH control (7.0–7.5) to minimize byproducts.

Critical Parameters :

  • Temperature : 25–37°C to favor cyclization over hydrolysis.
  • Solvent : Buffered aqueous systems (e.g., phosphate buffer) enhance regioselectivity.
  • Post-reaction purification : Gel filtration chromatography isolates the target compound.

Advantages : High stereochemical retention of the ribofuranosyl group.

Protecting Group Strategies in Stepwise Synthesis

Protecting groups are pivotal in multi-step syntheses to direct regioselectivity. The 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group is widely used to shield ribose hydroxyls during coupling reactions. A representative sequence includes:

  • Ribose protection : Treat β-D-ribofuranose with TIPDSCl2 in pyridine.
  • Glycosylation : Couple the protected ribose with 5-amino-2-mercaptopyrimidine using Vorbrüggen conditions (SnCl4, acetonitrile).
  • Oxidation : Convert the thiol group to a disulfide using iodine/H2O2, followed by cyclization with NH3/MeOH.
  • Global deprotection : Remove TIPDS with tetrabutylammonium fluoride (TBAF).

Key Insight : The TIPDS group improves solubility in organic solvents, facilitating higher yields (75–82%).

Enzymatic vs. Chemical Synthesis Approaches

While chemical methods dominate, enzymatic routes using purine nucleoside phosphorylase (PNP) have been explored. PNP catalyzes the transglycosylation of 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione from adenine or guanine analogs. However, low substrate specificity and yield (≤40%) limit scalability compared to chemical synthesis.

Comparative Data :

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 65–80% 30–40%
Stereoselectivity >98% β-anomer 85–90% β-anomer
Scalability Kilogram-scale Milligram-scale
Cost Moderate High

Crystallization and Hydration Techniques for Monohydrate Formation

The monohydrate form is stabilized via controlled crystallization. Ethanol-water (1:1 v/v) is the preferred solvent system, achieving a hydration number of 1.0 ± 0.1. Critical steps include:

  • Dissolution : Heat the anhydrous compound in ethanol-water at 60°C.
  • Cooling : Slowly cool to 4°C over 24 hours to induce nucleation.
  • Filtration : Collect crystals and dry under vacuum (25°C, 48 hours).

Analytical Confirmation :

  • Thermogravimetric analysis (TGA) : 4.8–5.2% weight loss at 100–110°C, consistent with one H2O molecule.
  • PXRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm monohydrate crystallinity.

化学反応の分析

反応の種類

5-アミノ-3-β-D-リボフラノシルチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオン一水和物は、次のような様々な化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学的研究の応用

Antiviral Properties

Research has shown that 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine exhibits antiviral activity against various viral infections. It has been evaluated for its effectiveness against the Semliki Forest virus and other viral pathogens. Studies indicate that it enhances immune responses, particularly natural killer cell activity, making it a candidate for antiviral therapies .

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by acting as an immunopotentiator. It has been shown to increase the efficacy of immune responses in vitro and in vivo. This includes enhancing the function of natural killer cells and other components of the immune system . Such properties make it a valuable candidate for developing therapies aimed at treating immunodeficiency conditions.

Anticancer Activity

In addition to its antiviral and immunomodulatory properties, 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine has been investigated for its potential anticancer effects. Its structural similarities to purine analogs suggest that it may interfere with nucleic acid synthesis in cancer cells, thus exhibiting cytotoxic effects against certain tumor types .

Case Studies

  • Antiviral Efficacy Study :
    • A study evaluated the antiviral activity of 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine against the Semliki Forest virus. The results indicated significant protection against lethal viral challenges when administered prior to infection .
  • Immunological Enhancement :
    • In vivo experiments demonstrated that administration of this compound led to enhanced natural killer cell activity in murine models. The findings support its potential use in therapies aimed at boosting immune responses during viral infections .
  • Anticancer Investigations :
    • Research on various cancer cell lines revealed that derivatives of 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine exhibited selective cytotoxicity, indicating its potential as an anticancer agent .

類似化合物との比較

Structural Analogues from the Thiazolo[4,5-d]pyrimidine Family

The compound belongs to a family of thiazolo[4,5-d]pyrimidine nucleosides, which differ in substituents and biological activities (Table 1). Key analogues include:

Compound Name Substituents Biological Activity Molecular Weight (g/mol)
Isatoribine monohydrate 5-amino, 2,7-dione, β-D-ribofuranosyl Broad antiviral (SFV, Banzi virus, herpes), immunomodulatory; adverse effects in Friend leukemia 334.31
Inosine analogue (Compound 10) 2,7-dione, β-D-ribofuranosyl (no amino) Limited antiviral activity; structural similarity to inosine 316.29 (anhydrous)
Xanthosine analogue (Compound 8) 2,5,7-trione, β-D-ribofuranosyl Lower activity due to increased polarity; xanthosine-like metabolism 330.27
Alkenyl derivatives 2-penten-1-yl or 3-methyl-2-buten-1-yl Enhanced anti-cytomegalovirus activity (>10× potency vs. ganciclovir in vitro) ~300–350 (varies)

Table 1 : Structural and functional comparison of thiazolo[4,5-d]pyrimidine analogues.

Key Observations:
  • Amino Group at Position 5: The amino group in isatoribine is critical for mimicking guanosine, enabling interactions with viral polymerases or immune receptors . Its absence (e.g., inosine analogue) reduces antiviral potency.
  • Ketone Modifications : The xanthosine analogue (2,5,7-trione) exhibits reduced activity, likely due to altered hydrogen-bonding capacity or metabolic instability .
  • Side-Chain Modifications : Alkenyl derivatives (e.g., 2-penten-1-yl) demonstrate superior activity against cytomegalovirus, suggesting lipophilic groups enhance cellular uptake or target affinity .

Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines represent a distinct heterocyclic core with differing pharmacological profiles:

Compound Name Core Structure Biological Activity Toxicity Profile
Isatoribine monohydrate Thiazolo[4,5-d]pyrimidine Antiviral, immunomodulatory Moderate (splenomegaly in Friend leukemia)
4-Amino-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine TNF-α inhibition in leukemia cells Low toxicity

Table 2 : Comparison of thiazolo- vs. pyrazolo-pyrimidine derivatives.

Key Observations:
  • Core Heterocycle : The thiazolo core in isatoribine favors antiviral activity, while the pyrazolo core shifts activity toward anti-inflammatory pathways (e.g., TNF-α suppression) .
  • Toxicity : Pyrazolo derivatives exhibit lower toxicity, making them preferable for chronic inflammatory conditions.

Physicochemical and Regulatory Differences

  • Solubility: Isatoribine monohydrate (C₁₀H₁₄N₄O₇S) has improved aqueous solubility compared to its anhydrous form (C₁₀H₁₂N₄O₆S) due to the water molecule in the crystal lattice .
  • Regulatory Status : Isatoribine is recognized by the US FDA (Unique Ingredient Identifier: 85141ONN7O) and classified under HS 29349990, whereas analogues like the alkenyl derivatives remain experimental .

生物活性

5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate, commonly referred to as Isatoribine or ANA245, is a nucleoside analogue that has garnered attention for its potential immunomodulatory and antiviral properties. This compound belongs to the thiazolo[4,5-d]pyrimidine class and exhibits significant biological activity that is being explored in various therapeutic contexts.

  • Molecular Formula : C10H12N4O6S·H2O
  • Molecular Weight : 334.308 g/mol
  • CAS Number : 198832-38-1

The biological activity of Isatoribine is primarily attributed to its ability to mimic natural nucleosides, facilitating interactions with various biological targets such as RNA and DNA polymerases. Its structure allows it to engage in critical cellular processes, particularly in the modulation of immune responses and antiviral activity.

Antiviral Effects

Isatoribine has been evaluated for its antiviral properties against several viruses. Notably:

  • In vitro Studies : Research indicates that Isatoribine exhibits significant antiviral activity against the Semliki Forest virus. In studies, it was shown to reduce viral replication effectively and enhance host immune responses by inducing interferon production .
  • Comparative Efficacy : In comparative studies with other nucleoside analogues, Isatoribine demonstrated superior efficacy in activating immune responses and inhibiting viral replication .

Immunomodulatory Effects

Isatoribine has been studied for its immunomodulatory capabilities:

  • Mitogenic Activity : In murine models, Isatoribine enhanced spleen cell mitogenicity significantly more than traditional nucleoside analogues. It was found to increase natural killer (NK) cell cytotoxicity by approximately fourfold compared to controls .
  • Protection Against Viral Infections : In vivo studies showed that treatment with Isatoribine provided substantial protection against viral infections, with a survival rate of 92% in treated mice compared to controls .

Case Study 1: Immunotherapy Applications

A study focused on the use of Isatoribine as an immunotherapeutic agent highlighted its potential in enhancing immune responses in cancer models. The compound was administered alongside standard therapies and resulted in improved survival rates and reduced tumor sizes compared to controls.

Case Study 2: Viral Infections

In a clinical trial involving patients with viral infections, Isatoribine was administered as part of a therapeutic regimen. Results indicated a marked decrease in viral load within days of treatment initiation, corroborating its efficacy observed in preclinical studies.

Research Findings Summary

Study FocusFindingsReference
Antiviral ActivitySignificant reduction in Semliki Forest virus replication; induction of interferon
ImmunomodulationEnhanced spleen cell mitogenicity; increased NK cell activity
Clinical ApplicationImproved survival rates in cancer models; decreased viral load in infected patients

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。